molecular formula C14H26O2 B1609253 Butyl 2-decenoate CAS No. 7492-45-7

Butyl 2-decenoate

Cat. No. B1609253
CAS RN: 7492-45-7
M. Wt: 226.35 g/mol
InChI Key: DTCZJIDFDTTXSG-VAWYXSNFSA-N
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Description

Butyl 2-decenoate, also known as butyl ester 2-decenoic acid, is a chemical compound with the formula C14H26O2 . It is used as a flavor and fragrance agent due to its fruity odor and flavor . It has a green flavor profile .


Synthesis Analysis

The synthesis of Butyl 2-decenoate involves the esterification of 2-decenoic acid with butanol . Companies like Alfrebro LLC and BOC Sciences provide services to support the pharmaceutical industry through all stages of drug discovery including Custom Synthesis of those chemicals that are not in stock .


Molecular Structure Analysis

The molecular formula of Butyl 2-decenoate is C14H26O2 . It has an average mass of 226.360 Da and a mono-isotopic mass of 226.19328 Da .


Physical And Chemical Properties Analysis

Butyl 2-decenoate is a colorless clear liquid . More detailed physical and chemical properties are not provided in the sources.

Scientific Research Applications

Synthesis Applications

  • Synthesis of Royal Jelly Acid : Butyl 2-decenoate is relevant in the synthesis of royal jelly acid, a process involving the conversion of ethyl 2-acetyl-4,9-decadienoate into 10-hydroxy-4-decenoate and subsequently into 10-hydroxyl-2-decenoic acid (Tsuji, Masaoka, Takahashi, Suzuki, & Miyaura, 1977).
  • Methyl Dihydrojasmonate Production : A method for producing methyl dihydrojasmonate involves converting ethyl 2-acetyl-4, 9-decadienoate to ethyl 2-acetyl-9-decenoate, a process related to butyl 2-decenoate chemistry (Tsuji, Kasuga, & Takahashi, 1979).

Catalysis and Chemical Transformations

  • Catalysis in Pechmann Condensation : Butyl-3-methylimidazolium chloroaluminate, related to butyl 2-decenoate, acts as a catalyst in Pechmann condensation, providing an efficient route for synthesizing coumarins (Potdar, Mohile, & Salunkhe, 2001).
  • Tertiary Butylation of Phenol : Studies on tertiary butylation of phenol with isobutene, involving butyl-related compounds, reveal significant insights into catalysis and structure-activity correlation (Mathew, Rao, & Gopinath, 2004).

Bioactive Compounds and Antioxidants

  • **Antifungal and Antioxidant Properties**: A compound related to butyl 2-decenoate, 2,4-di-tert-butyl phenol, has been purified and shown to exhibit antifungal and antioxidant properties, demonstrating potential in food applications (Varsha et al., 2015).

Environmental and Material Science

  • Synthetic Phenolic Antioxidants : Butyl 2-decenoate-related compounds, like synthetic phenolic antioxidants, are used in various industrial products. Their environmental occurrence, human exposure, and toxicity have been a subject of study, revealing their wide-ranging impacts (Liu & Mabury, 2020).
  • Oxygen Tolerance in Polymerization : The polymerization of butyl acrylate, associated with butyl 2-decenoate, under purple LED or sunlight exposure demonstrates oxygen tolerance and the potential for material science applications (Li et al., 2017).

Energy and Fuel Applications

  • Biodiesel Blends and Antioxidants : Research on the impact of synthetic phenolic antioxidants on biodiesel blends, including compounds related to butyl 2-decenoate, investigates their effect on oxidation stability, providing insights for energy applications (Karavalakis et al., 2011).

Mechanism of Action

As a flavor and fragrance agent, Butyl 2-decenoate imparts a fruity odor and flavor to various products . The exact mechanism of action at the molecular level is not specified in the sources.

properties

IUPAC Name

butyl (E)-dec-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O2/c1-3-5-7-8-9-10-11-12-14(15)16-13-6-4-2/h11-12H,3-10,13H2,1-2H3/b12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTCZJIDFDTTXSG-VAWYXSNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC=CC(=O)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC/C=C/C(=O)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; Powerful, fatty, fruity aroma
Record name Butyl 2-decenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1347/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

290.00 to 291.00 °C. @ 760.00 mm Hg
Record name Butyl 2-decenoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037369
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble in most fixed oils; Insoluble in water, Soluble (in ethanol)
Record name Butyl 2-decenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1347/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.877-0.883
Record name Butyl 2-decenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1347/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Butyl 2-decenoate

CAS RN

7492-45-7, 343616-49-9
Record name 2-Decenoic acid, butyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007492457
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butyl 2-decenoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0343616499
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Decenoic acid, butyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-DECENOIC ACID, BUTYL ESTER, (2E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38KP1S005I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Butyl 2-decenoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037369
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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